molecular formula C10H8ClF3O2 B072124 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone CAS No. 1536-63-6

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

Cat. No. B072124
CAS RN: 1536-63-6
M. Wt: 252.62 g/mol
InChI Key: IOJWUGVGRMMRBU-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, or 4-CTFEA, is a versatile compound used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and a boiling point of 92-93°C. 4-CTFEA is a chlorinated ether compound and is often used in organic synthesis as a reagent, solvent, or catalyst. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other specialties.

Scientific Research Applications

NMR Analysis of Isomeric Structures

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is analyzed in studies focusing on the structural elucidation of isomers using NMR techniques. For example, Liu Guang-shen (2008) conducted a study on isomers of p-Chlorophenoxy-chloro-acetophenone, utilizing 1H NMR and 13C NMR chemical shifts alongside 2D NMR techniques to distinguish between complex isomeric compounds, underscoring the importance of NMR in understanding the subtle structural differences in related compounds (Liu Guang-shen, 2008).

Corrosion Inhibition Studies

The derivatives of acetophenone, such as those structurally related to this compound, have been evaluated for their efficacy as corrosion inhibitors. Guo et al. (2014) investigated the corrosion inhibitive performance of triazole derivatives on mild steel in acidic media, employing quantum chemical parameters and Monte Carlo simulation studies to elucidate their inhibition mechanisms. This research highlights the potential application of acetophenone derivatives in protecting metal surfaces from corrosion (Guo et al., 2014).

Green Chemistry in Acylation Reactions

G. Yadav and R. Bhagat (2005) developed a green process for the Friedel–Crafts acylation, aiming to replace traditional methods that use corrosive and polluting acid catalysts. Their work involved using heterogeneous catalysts for the acylation of thioanisole with acetic anhydride to prepare 4-(methylthio)acetophenone, showcasing an environmentally friendly approach to synthesizing drug intermediates (Yadav & Bhagat, 2005).

Electrochemical Studies and Supramolecular Effects

Research by Amatore et al. (2008) explored the electrochemical reduction and reactivity of aromatic carbonyl compounds, including 4-chloroacetophenone, in the presence of cyclodextrins. Their findings reveal how supramolecular interactions with cyclodextrins can influence the electrochemical behavior of these compounds, offering insights into the development of novel electrochemical applications (Amatore et al., 2008).

properties

IUPAC Name

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJWUGVGRMMRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605526
Record name 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1536-63-6
Record name 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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